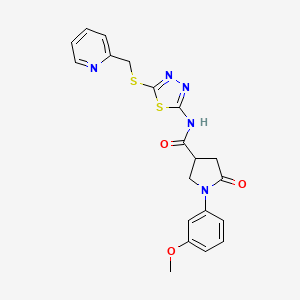

2-Methoxy-1-(oxan-3-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

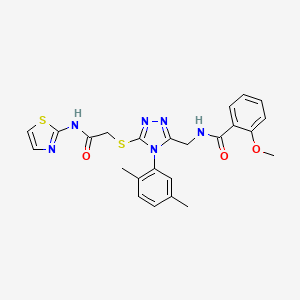

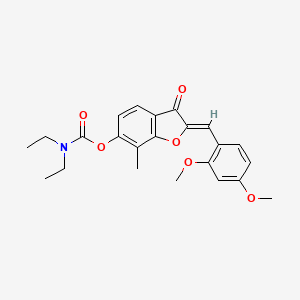

2-Methoxy-1-(oxan-3-yl)ethan-1-amine, also known as Moxadil, is a chemical compound that belongs to the family of amines. It is a synthetic compound that has been developed for scientific research purposes. Moxadil has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Catalytic Applications

Palladium(II) Complexes in Olefin Methoxycarbonylation : The compound 2-methoxy-1-(oxan-3-yl)ethan-1-amine has been used in forming palladium(II) complexes which act as catalysts for the methoxycarbonylation of olefins. These complexes efficiently convert higher olefins to linear and branched esters, demonstrating their potential in industrial applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Nickel(II) Complexes in Ethylene Oligomerization : Nickel(II) complexes derived from 2-methoxy-1-(oxan-3-yl)ethan-1-amine have shown effectiveness as catalysts in ethylene oligomerization. These complexes can produce ethylene dimers, trimers, and tetramers, showcasing their utility in polymer chemistry (Nyamato, Ojwach, & Akerman, 2016).

Selective Ethylene Dimerization Catalysts : Similar to its use in nickel(II) complexes, this compound has been instrumental in forming palladium(II) complexes that exhibit high catalytic activities in ethylene dimerization. These findings provide valuable insights into the design of efficient and selective catalysts (Nyamato, Ojwach, & Akerman, 2015).

Synthesis and Modification

- Silica Supported Nickel Amination : The amination of alcohols using silica supported nickel, which involves 2-methoxy-1-(oxan-3-yl)ethan-1-amine, is significant for the production of amino alcohols. This method highlights the compound's role in facilitating the synthesis of important organic intermediates (Bassili & Baiker, 1990).

Pharmaceutical Research

Receptor Selectivity Improvement : Research has shown that replacing the 2-methoxy substituent of this compound improves selectivity for certain receptors over others. This modification is crucial in the development of more targeted pharmaceuticals (Del Bello et al., 2017).

Amine Compounds in Hydrogel Modification : 2-Methoxy-1-(oxan-3-yl)ethan-1-amine, as a part of amine compounds, has been used in modifying polyvinyl alcohol/acrylic acid hydrogels. These hydrogels have potential applications in medical fields, such as in drug delivery systems (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2-methoxy-1-(oxan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-8(9)7-3-2-4-11-5-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIHOAIKFOTNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CCCOC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(oxan-3-yl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)